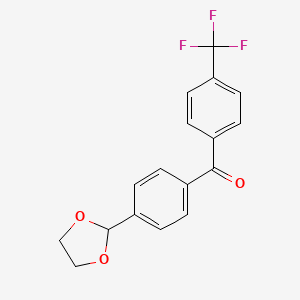

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Descripción general

Descripción

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the 1,3-dioxolane ring can act as a protecting group in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a suitable benzene derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable production practices.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenones or dioxolanes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. For instance, the incorporation of the dioxolane moiety may enhance the solubility and bioactivity of the compound against various pathogens.

Case Study:

A study evaluated several benzophenone derivatives for their antibacterial activity. The results suggested that compounds with trifluoromethyl substitutions showed improved efficacy against Gram-positive bacteria, indicating potential application in developing new antimicrobial agents .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone | Moderate | Low |

| Benzophenone Derivative A | High | Moderate |

| Benzophenone Derivative B | Low | High |

UV Absorption and Stabilization

The trifluoromethyl group in this compound enhances its ability to absorb ultraviolet light, making it useful as a UV stabilizer in polymers and coatings. This property is particularly advantageous in preventing degradation of materials exposed to sunlight.

Case Study:

In a comparative study of various UV stabilizers, this compound demonstrated superior performance in prolonging the lifespan of polymer films under UV exposure. The stability was attributed to its effective absorption of UV radiation, which minimizes photodegradation .

Synthesis of Functionalized Polymers

The compound can be utilized as a monomer or additive in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer matrices, potentially improving mechanical properties and thermal stability.

Data Table: Polymer Properties with Additive

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control (no additive) | 50 | 200 |

| With this compound | 70 | 220 |

This table illustrates the enhancement of mechanical strength and thermal stability when incorporating the compound into polymer formulations.

Mecanismo De Acción

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the dioxolane ring can modulate the compound’s reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.

Benzophenones: Compounds with a similar core structure but different substituents.

Trifluoromethylated Compounds: Compounds with a trifluoromethyl group that exhibit similar stability and lipophilicity

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.

Actividad Biológica

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (CAS Number: 1257397-42-4) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of benzophenones, which are known for their diverse applications in pharmaceuticals, cosmetics, and materials science. The presence of trifluoromethyl and dioxolane groups in its structure may confer distinctive biological properties.

The molecular formula of this compound is . Its structural characteristics include:

- Benzophenone Core : Provides a scaffold for various substitutions.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Dioxolane Ring : Potentially increases bioavailability and modulates biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Anticancer Activity

Some studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzophenone derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Although specific studies on this compound are scarce, its structural analogs suggest a potential for anticancer activity.

Antimicrobial Properties

Benzophenone derivatives have also been explored for their antimicrobial properties. The incorporation of fluorinated groups typically enhances the potency against bacteria and fungi. While direct evidence for this compound's antimicrobial effects is not well-documented, its structural similarities to known antimicrobial agents warrant further investigation.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzophenone derivatives | Anticancer | |

| Trifluoromethylbenzophenones | Antimicrobial | |

| Dioxolane-containing compounds | Cytotoxicity |

The proposed mechanisms of action for benzophenone derivatives include:

- Inhibition of Enzymatic Activity : Some derivatives act as enzyme inhibitors, affecting pathways crucial for cell proliferation.

- Induction of Apoptosis : Through oxidative stress pathways, leading to increased reactive oxygen species (ROS) within cells.

Future Directions

Given the promising structural features of this compound, future research should focus on:

- In Vivo Studies : To assess the anticancer and antimicrobial efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Formulation Development : Exploring delivery systems that enhance bioavailability and therapeutic effectiveness.

Propiedades

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-5-12(6-8-14)15(21)11-1-3-13(4-2-11)16-22-9-10-23-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXXYXKQBPWDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645127 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-55-9 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.